molecular formula C16H30N2O3S2 B5907031 N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5907031
M. Wt: 362.6 g/mol
InChI Key: ZLGSVDDYQWJRMI-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the piperidine ring through cyclization reactions. The introduction of the ethanesulfonyl group can be achieved via sulfonylation reactions using ethanesulfonyl chloride under basic conditions. The cyclohexylsulfanyl group can be introduced through a nucleophilic substitution reaction using cyclohexylthiol. Finally, the carboxamide group is introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the carboxamide and sulfonyl groups allows for strong binding affinity to the target sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
  • N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and carboxamide groups enhances its potential for strong interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S2/c1-2-23(20,21)18-11-6-7-14(13-18)16(19)17-10-12-22-15-8-4-3-5-9-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGSVDDYQWJRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCSC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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